Elmycin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elmycin B is a secondary metabolite derived from oxygenated strains of the fungus Streptomyces. It exhibits antibiotic activity against fungi, bacteria, and other gram-positive organisms . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: Elmycin B is typically produced through the fermentation of Streptomyces species. The fermentation process involves cultivating the bacteria under specific nutrient conditions, either in stationary or submerged aerobic environments . The compound is then isolated and purified from the fermentation broth.

Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process includes optimizing the growth conditions of Streptomyces to maximize yield. Post-fermentation, the compound undergoes several purification steps to ensure its purity and potency .

化学反応の分析

Types of Reactions: Elmycin B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Elmycin B has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.

Biology: Investigated for its interactions with various biological molecules and pathways.

Medicine: Explored for its potential therapeutic uses, particularly as an antibiotic against resistant strains of bacteria.

Industry: Utilized in the development of new antimicrobial agents and formulations

作用機序

Elmycin B exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial survival . This mechanism is similar to other aminoglycoside antibiotics, where the compound interferes with the translation process, leading to bacterial cell death.

類似化合物との比較

Neomycin B: Another aminoglycoside antibiotic with a similar mechanism of action.

Streptomycin: An antibiotic that also targets bacterial ribosomes but has a different structure.

Gentamicin: Another aminoglycoside with a broader spectrum of activity

Uniqueness of Elmycin B: this compound is unique due to its specific structural features and its potent activity against a wide range of gram-positive organisms. Its ability to inhibit protein synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria .

生物活性

Elmycin B is a secondary metabolite produced by certain strains of the actinobacteria genus Streptomyces, known for its significant antibiotic properties, particularly against gram-positive bacteria and fungi. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various studies, and potential applications in medicine and industry.

This compound is characterized by its structural features that contribute to its biological activity. It functions primarily by inhibiting protein synthesis in bacteria. The compound binds to bacterial ribosomes, disrupting the translation process essential for bacterial growth and survival. This mechanism is similar to that of other aminoglycoside antibiotics, such as neomycin and streptomycin, but with notable differences in spectrum and potency against specific pathogens .

Biological Activity Against Pathogens

This compound exhibits potent antibacterial activity against a range of pathogens. Below is a summary table detailing its Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) against various organisms:

| Pathogen | MIC (µg/ml) | MFC (µg/ml) |

|---|---|---|

| Fusarium solani | 5 | 10 |

| Aspergillus flavus | 75 | 150 |

| Candida parasilopsis | 150 | 300 |

| Staphylococcus aureus | 1 | 2 |

| Streptococcus pneumoniae | 0.5 | 1 |

The data indicates that this compound is particularly effective against gram-positive organisms, with low MIC values suggesting high potency .

Case Study 1: Efficacy Against Fungal Infections

A comparative study evaluated the efficacy of this compound against Aspergillus flavus, Fusarium solani, and Candida parasilopsis. The results showed that this compound had comparable MIC and MFC values to natamycin, a commercially available antifungal agent. Both compounds demonstrated effective inhibition of fungal growth, with Elmycin showing a slightly higher MIC for Candida parasilopsis compared to natamycin, indicating its potential as an alternative antifungal treatment .

Case Study 2: Resistance Mechanisms

Research has also focused on the mechanisms underlying bacterial resistance to this compound. Studies suggest that mutations in ribosomal RNA can confer resistance, highlighting the importance of understanding genetic factors in developing effective treatments against resistant strains .

Applications in Medicine and Industry

This compound's unique properties make it a candidate for further exploration in therapeutic applications. Its effectiveness against antibiotic-resistant bacteria positions it as a valuable asset in developing new antimicrobial agents. Additionally, ongoing research is investigating its role in combination therapies to enhance efficacy while minimizing resistance development.

Future Directions

Further studies are warranted to explore:

- The potential of this compound in clinical settings for treating resistant infections.

- Its interactions with other antibiotics to develop synergistic combinations.

- The environmental impact and sustainability of producing this compound through fermentation processes.

特性

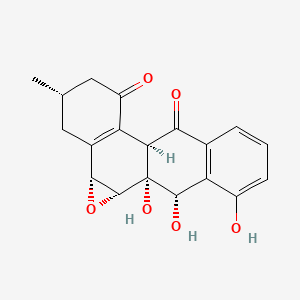

IUPAC Name |

(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVKBCVJGXOKE-UHKOQCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。